
4-(2,6-Dichlorophenyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2,6-Dichlorophenyl)piperidine-2,6-dione” is a chemical compound with the CAS Number: 371981-22-5 . It has a molecular weight of 258.1 and its IUPAC name is 4-(2,6-dichlorophenyl)-2,6-piperidinedione .
Synthesis Analysis
Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs . A simple and efficient method for the synthesis of piperidine-2,6-dione from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes has been reported . This robust protocol could be performed under solvent-free conditions with excellent functional group tolerance, providing a wide range of piperidine-2,6-diones in good yields .Molecular Structure Analysis
The InChI code for “4-(2,6-Dichlorophenyl)piperidine-2,6-dione” is 1S/C11H9Cl2NO2/c12-7-2-1-3-8(13)11(7)6-4-9(15)14-10(16)5-6/h1-3,6H,4-5H2,(H,14,15,16) .Chemical Reactions Analysis
The synthesis of piperidine-2,6-diones has received considerable attention . They serve as valuable and versatile synthetic intermediates in organic synthesis . A series of important compounds, such as piperidine, can be rapidly constructed with piperidine-2,6-diones as starting material .Physical And Chemical Properties Analysis
“4-(2,6-Dichlorophenyl)piperidine-2,6-dione” is a powder with a melting point of 154-157 degrees . It is stored at room temperature .Safety And Hazards
Future Directions
The synthesis method of piperidine-2,6-diones allows for the synthesis of CRBN ligands as well as the drug Aminoglutethimide . Importantly, this method could be used for the synthesis of niraparib, a first-line drug for the treatment of ovarian cancer, in seven steps, significantly reducing the synthesis steps and successfully reaching the 100-gram level .
properties
CAS RN |
371981-22-5 |
|---|---|
Product Name |
4-(2,6-Dichlorophenyl)piperidine-2,6-dione |
Molecular Formula |
C11H9Cl2NO2 |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H9Cl2NO2/c12-7-2-1-3-8(13)11(7)6-4-9(15)14-10(16)5-6/h1-3,6H,4-5H2,(H,14,15,16) |
InChI Key |
GNZJINUQGHMRLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

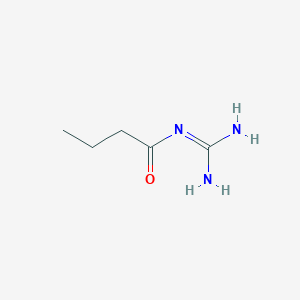
![2-[(4-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B8805300.png)
![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methanone](/img/structure/B8805303.png)
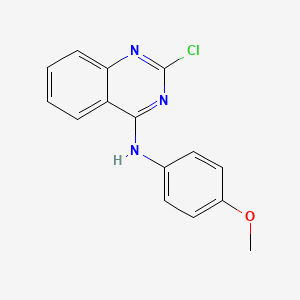
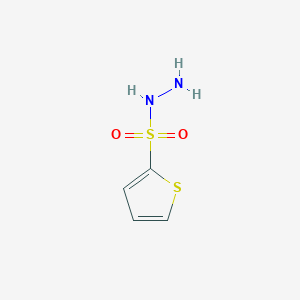
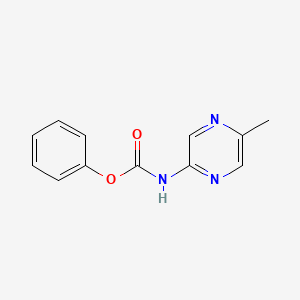

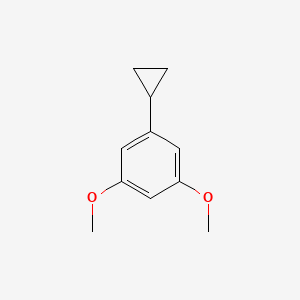
![Tert-butyl 4-[amino(hydroxyimino)methyl]-1-piperidinecarboxylate](/img/structure/B8805355.png)

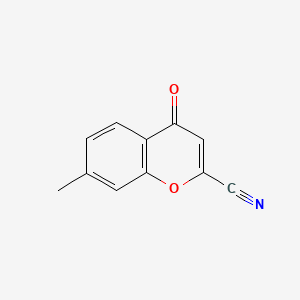
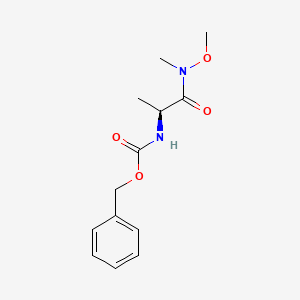
![2-[1-(Ethoxyimino)propyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-enone](/img/structure/B8805380.png)
